molecular formula C18H18N2OS B3014293 N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 896303-84-7

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B3014293
CAS RN: 896303-84-7
M. Wt: 310.42
InChI Key: ZONZZRSNPJNHEW-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a derivative of tetrahydronaphthalene with potential applications in various fields such as chemosensing and pharmacology. While the provided papers do not directly discuss this specific compound, they do provide insights into similar naphthalene derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related naphthalene derivatives typically involves catalytic hydrogenation and acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives are synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides are selectively synthesized from cyanonaphthamides by catalytic hydrogenation . These methods suggest that the compound of interest could also be synthesized through similar pathways involving acylation and hydrogenation steps.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often characterized by X-ray single crystallography, which reveals solid-state properties such as hydrogen bonding interactions . These interactions can also be examined in the solution phase through UV-Vis absorption and NMR analyses. The molecular structure is crucial for the compound's function, as seen in the colorimetric sensing of fluoride anions by a related benzamide derivative, which relies on an intramolecular charge transfer mechanism .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions to form new compounds with different functional groups. For example, cyanopyridones can be treated with phosphorous pentasulfide to afford thioxopyridine derivatives, which can further react to form ester derivatives or undergo condensation with hydrazine hydrate to yield pyrazolopyridine derivatives . These reactions demonstrate the versatility of naphthalene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as their anticoagulant effects, are often evaluated through in vitro screening methods like the activated partial thromboplastin time and the prothrombin time . Additionally, the antioxidant activity of these compounds can be assessed through scavenging potency tests, with some derivatives showing higher potency than ascorbic acid . These properties are indicative of the potential therapeutic applications of naphthalene derivatives.

Scientific Research Applications

Chemoselective Synthesis and Anticoagulant Screening

Researchers Nguyen and Ma (2017) reported on the chemoselective synthesis of N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, followed by screening for anticoagulant effects in human plasma. Their findings indicate the potential of these compounds in anticoagulation therapy (Nguyen & Ma, 2017).

Antimycobacterial Activity

Goněc et al. (2016) synthesized a series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and evaluated them for antimycobacterial activity. Some compounds showed activity comparable to or higher than rifampicin, a standard antimycobacterial drug (Goněc et al., 2016).

Sigma Receptor Affinity and Antiproliferative Activity

Berardi et al. (2005) examined the sigma-subtype affinities of various derivatives, including N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives. Their study revealed that some compounds demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005).

Antineoplastic and Antimonoamineoxidase Properties

Markosyan et al. (2010) synthesized a variety of benzothiophene derivatives and studied their antineoplastic and antimonoamineoxidase properties. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Markosyan et al., 2010).

Antimicrobial and Docking Studies

Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and molecular docking studies on benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. Their findings indicate the relevance of these compounds in developing antimicrobial agents (Talupur et al., 2021).

Tumor Inhibitory and Antioxidant Activity

Hamdy et al. (2013) synthesized polyfunctional 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their tumor inhibitory and antioxidant activities. Some derivatives showed promising potency against liver cancer cells (Hamdy et al., 2013).

Cyanoacetamide in Heterocyclic Chemistry

Bialy and Gouda (2011) utilized cyanoacetamide for the synthesis of new benzothiophene derivatives, exploring their antitumor and antioxidant activities. This study highlights the versatility of cyanoacetamide in synthesizing pharmacologically active compounds (Bialy & Gouda, 2011).

Nitric Oxide Production in Macrophages

Gurkan et al. (2011) synthesized N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives and studied their effects on nitric oxide production in lipopolysaccharide-activated macrophages, revealing potential immunomodulatory applications (Gurkan et al., 2011).

Cytotoxicity and Topoisomerase II Inhibitory Activity

Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, suggesting their potential as cancer therapeutic agents (Gomez-Monterrey et al., 2011).

Synthesis of Succinimido[3,4-b]indane and Hexahydro-1,5-methano-3-benzazocine-2,4-dione

Dandekar et al. (1999) reported on the synthesis of complex structures like succinimido[3,4-b]indane, providing insights into synthetic methodologies for developing novel organic compounds (Dandekar et al., 1999).

Structure-Activity Relationship on 5-HT7 Receptor Agents

Leopoldo et al. (2007) conducted a study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, elucidating their structure-affinity and -activity relationships for the 5-HT7 receptor. This research contributes to the understanding of receptor-ligand interactions (Leopoldo et al., 2007).

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, a related compound has been evaluated in silico using molecular docking for its anti-inflammatory potency . The results suggest that it could be a possible 5-lipoxygenase (5-LOX) inhibitor .

Safety and Hazards

The safety data sheet for “2-Chloro-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide” is available , but specific hazards weren’t mentioned in the search results.

Future Directions

The docking studies results of a related compound suggest that it is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-12(2)22-18(16(11)10-19)20-17(21)15-8-7-13-5-3-4-6-14(13)9-15/h7-9H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONZZRSNPJNHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(CCCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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